molecular formula C21H21NO6 B1390417 Fmoc-3-aminoadipic acid CAS No. 1185303-08-5

Fmoc-3-aminoadipic acid

Cat. No.: B1390417
CAS No.: 1185303-08-5
M. Wt: 383.4 g/mol
InChI Key: JJSUQIKTDAOMSC-UHFFFAOYSA-N
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Description

Fmoc-3-aminoadipic acid is a derivative of 3-aminoadipic acid, where the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis and other biochemical applications due to its ability to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-aminoadipic acid typically involves the protection of the amino group of 3-aminoadipic acid with the Fmoc group. One common method is the reaction of 3-aminoadipic acid with Fmoc chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . This reaction results in the formation of this compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Fmoc-3-aminoadipic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, oxo derivatives, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

Fmoc-3-aminoadipic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-3-aminoadipic acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis and other chemical processes. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled release of the amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-3-aminoadipic acid is unique due to its specific structure and the presence of the adipic acid moiety, which provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This uniqueness makes it particularly useful in the synthesis of specific peptides and biofunctional materials.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c23-19(24)10-9-13(11-20(25)26)22-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,27)(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSUQIKTDAOMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201190006
Record name 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185303-08-5
Record name 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185303-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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